molecular formula C11H15N3O4 B14731922 L-Glutamic acid, N,N-bis(2-cyanoethyl)- CAS No. 5464-39-1

L-Glutamic acid, N,N-bis(2-cyanoethyl)-

Cat. No.: B14731922
CAS No.: 5464-39-1
M. Wt: 253.25 g/mol
InChI Key: JQXSGQACFFFOIU-VIFPVBQESA-N
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Description

L-Glutamic acid, N,N-bis(2-cyanoethyl)- is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 It is known for its unique structure, which includes two cyanoethyl groups attached to the nitrogen atoms of L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N,N-bis(2-cyanoethyl)- typically involves the reaction of L-glutamic acid with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the addition of cyanoethyl groups to the nitrogen atoms of L-glutamic acid . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of L-Glutamic acid, N,N-bis(2-cyanoethyl)- is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N,N-bis(2-cyanoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

L-Glutamic acid, N,N-bis(2-cyanoethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which L-Glutamic acid, N,N-bis(2-cyanoethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The cyanoethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N,N-bis(2-cyanoethyl)- is unique due to the presence of cyanoethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

5464-39-1

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-2-[bis(2-cyanoethyl)amino]pentanedioic acid

InChI

InChI=1S/C11H15N3O4/c12-5-1-7-14(8-2-6-13)9(11(17)18)3-4-10(15)16/h9H,1-4,7-8H2,(H,15,16)(H,17,18)/t9-/m0/s1

InChI Key

JQXSGQACFFFOIU-VIFPVBQESA-N

Isomeric SMILES

C(CN(CCC#N)[C@@H](CCC(=O)O)C(=O)O)C#N

Canonical SMILES

C(CN(CCC#N)C(CCC(=O)O)C(=O)O)C#N

Origin of Product

United States

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